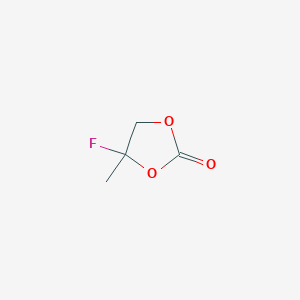
4-Fluoro-4-methyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-4-methyl-1,3-dioxolan-2-one is an organic compound belonging to the class of carbonates. It is a clear, colorless liquid that is highly stable and resistant to hydrolysis. This compound is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances the formation of a stable solid electrolyte interphase (SEI) layer, thereby improving battery performance and longevity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-4-methyl-1,3-dioxolan-2-one can be synthesized through the reaction of fluoroacetic acid with carbon dioxide. The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and ensure high purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Fluoro-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Mecanismo De Acción
The primary mechanism by which 4-Fluoro-4-methyl-1,3-dioxolan-2-one exerts its effects is through the formation of a stable solid electrolyte interphase (SEI) layer on the anode of lithium-ion batteries. This layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The molecular targets involved include the anode surface and the electrolyte components, which interact to form the SEI layer .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroethylene carbonate: Similar in structure but lacks the methyl group, making it less stable under certain conditions.
Ethylene carbonate: A non-fluorinated analog that is commonly used in battery electrolytes but does not form as stable an SEI layer as 4-Fluoro-4-methyl-1,3-dioxolan-2-one.
Uniqueness
This compound is unique due to its combination of fluorine and methyl groups, which confer enhanced stability and reactivity. This makes it particularly effective in forming a stable SEI layer in lithium-ion batteries, improving their performance and longevity compared to similar compounds .
Propiedades
Número CAS |
114435-07-3 |
|---|---|
Fórmula molecular |
C4H5FO3 |
Peso molecular |
120.08 g/mol |
Nombre IUPAC |
4-fluoro-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5FO3/c1-4(5)2-7-3(6)8-4/h2H2,1H3 |
Clave InChI |
PYKQXOJJRYRIHH-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=O)O1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
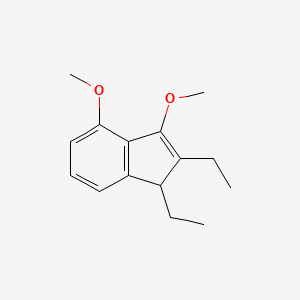
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
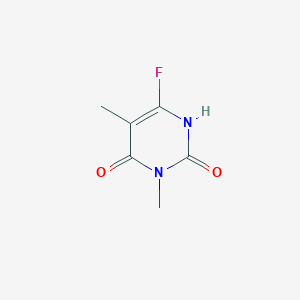
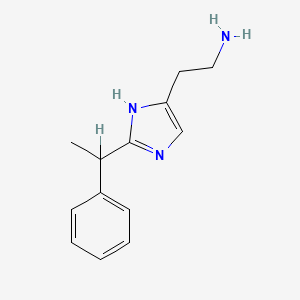
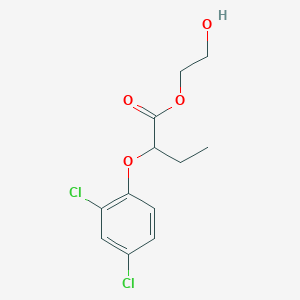

![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)

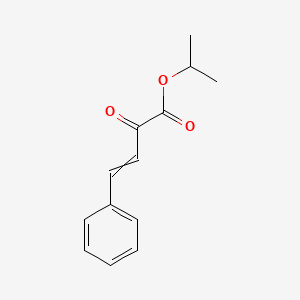
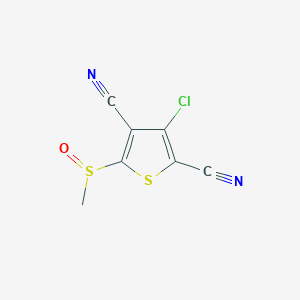
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
